2-(1H-Indol-3-yl)-2-oxoethyl 2-(methylthio)nicotinate
Description
2-(1H-Indol-3-yl)-2-oxoethyl 2-(methylthio)nicotinate is a synthetic compound featuring a hybrid structure combining an indole moiety, a ketone-functionalized ethyl linker, and a substituted nicotinate ester. The indole ring system is prevalent in bioactive molecules (e.g., serotonin, tryptophan), while the methylthio (-SMe) group at the 2-position of the nicotinate may enhance lipophilicity and modulate receptor interactions.
Properties
Molecular Formula |
C17H14N2O3S |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
[2-(1H-indol-3-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C17H14N2O3S/c1-23-16-12(6-4-8-18-16)17(21)22-10-15(20)13-9-19-14-7-3-2-5-11(13)14/h2-9,19H,10H2,1H3 |
InChI Key |
BLPCRSBCBXDGEF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OCC(=O)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Indol-3-yl)-2-oxoethyl 2-(methylthio)nicotinate typically involves multiple steps. One common method starts with the esterification of 2-(1H-indol-3-yl)acetic acid using a catalytic amount of sulfuric acid in ethanol to form ethyl 2-(1H-indol-3-yl)acetate . This intermediate is then reacted with hydrazine hydrate in methanol to yield 2-(1H-indol-3-yl)acetohydrazide . The final step involves the reaction of this hydrazide with 2-(methylthio)nicotinic acid under specific conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Indol-3-yl)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reagents and conditions used.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction could produce indole-3-ethanol derivatives.
Scientific Research Applications
2-(1H-Indol-3-yl)-2-oxoethyl 2-(methylthio)nicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-(1H-Indol-3-yl)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating them. The methylthio group may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues with Indole or Thiophene Moieties
The compound shares key motifs with several bioactive molecules:
Key Observations:
- Methylthio Group Impact: The methylthio substituent in the nicotinate ester and quinolone derivatives correlates with improved bioactivity. For example, replacing bromine with methylthio in thiophene-quinolones increased antibacterial potency, suggesting similar benefits in the target compound .
- Indole vs. Thiophene : Indole-based compounds (e.g., 2-(6-Methyl-1H-indol-3-yl)acetic acid) may exhibit lower cytotoxicity compared to thiophene derivatives, as inferred from the absence of GHS hazards in the indole acetic acid .
- Ester vs. Carboxylic Acid : The nicotinate ester in the target compound likely enhances membrane permeability compared to carboxylic acid derivatives like 2-(6-Methyl-1H-indol-3-yl)acetic acid.
Functional Analogues with Nicotinate or Piperazinyl Groups
- Quinolone Core: The piperazinyl quinolones demonstrate broad-spectrum antibacterial activity, attributed to DNA gyrase inhibition. The target compound’s nicotinate ester may similarly interact with bacterial enzymes, though mechanistic studies are needed.
Biological Activity
2-(1H-Indol-3-yl)-2-oxoethyl 2-(methylthio)nicotinate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews its biological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by relevant data and case studies.
Chemical Structure
The compound can be described by the following structural formula:
Antimicrobial Activity
Research has shown that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, a study highlighted that certain indole derivatives demonstrated notable activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 62.5 µg/mL |
| S. aureus | 78.12 µg/mL |
Anticancer Activity
Indole derivatives are also recognized for their anticancer properties. A study evaluated the antiproliferative effects of various indole compounds on cancer cell lines such as HeLa and A549. The results indicated that the compound exhibited an IC50 value of approximately 226 µg/mL against HeLa cells and 242.52 µg/mL against A549 cells, suggesting moderate cytotoxicity .
Table 2: Anticancer Activity Against Cell Lines
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242.52 |
The biological activity of this compound may be attributed to its ability to interact with biological targets such as enzymes and receptors involved in cell signaling pathways. In silico studies have suggested that this compound can effectively bind to the active sites of specific proteins, potentially inhibiting their function and leading to cell death in cancerous cells .
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation detailed the efficacy of various indole derivatives against multi-drug resistant strains of bacteria. The findings indicated that the compound significantly inhibited bacterial growth at concentrations lower than those typically required for conventional antibiotics .
- Cytotoxicity Assessment : Another study focused on the cytotoxic effects of the compound on human cancer cell lines. The results demonstrated a dose-dependent response, with higher concentrations leading to increased cell death, thereby validating its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
